N-(hydroxymethyl)nonanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

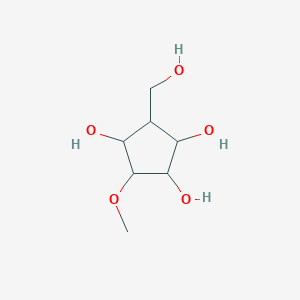

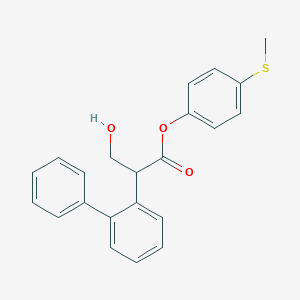

“N-(hydroxymethyl)nonanamide” is a chemical compound with the molecular formula C10H21NO2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of N-(hydroxymethyl)nonanamide and similar compounds has been discussed in several studies . For instance, one study discussed the synthesis of acrylamide derivatives, which could be relevant to the synthesis of N-(hydroxymethyl)nonanamide . Another study discussed the synthesis of N-hydroxymethyl acrylamide monomer and its polymerization .Molecular Structure Analysis

The molecular structure of N-(hydroxymethyl)nonanamide is represented by the formula C10H21NO2 . This indicates that the compound contains 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis

N-(hydroxymethyl)nonanamide may participate in various chemical reactions. For instance, N-hydroxymethylated nucleobases have been studied for their reactions with formaldehyde . These studies suggest that N-hydroxymethylated adducts of nucleic acid bases, formed either by reactions with formaldehyde or via demethylase catalysis, have substantially different stabilities .Physical And Chemical Properties Analysis

N-(hydroxymethyl)nonanamide is a solid substance . It does not have a specific odor . The product contains no substances which at their given concentration are considered to be hazardous to health .Scientific Research Applications

Radiation Therapy

N-(hydroxymethyl)nonanamide (NHMA) is used in the creation of polymer gel dosimeters for radiation therapy . These dosimeters are used to measure the dose of radiation delivered to a patient during therapy. The NHMA-LiCl polymer dosimeters are positioned in a cubic water-phantom and then irradiated by a linac to different doses ranging from 0 to 10 Gy . The response of the gel to X-ray radiation is evaluated using NMR spin–spin relaxation rate .

Proteomics Research

N-(hydroxymethyl)nonanamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various biochemical reactions and processes that are essential in this field .

Hydrogen Peroxide Scavenging

The graft copolymer of N-(hydroxymethyl)acrylamide onto xanthan gum has greater hydrogen peroxide scavenging activity . This means that the compound can be used to neutralize the harmful effects of hydrogen peroxide, which is a reactive oxygen species that can cause oxidative stress .

Polymerization

N-(hydroxymethyl)nonanamide is used in the polymerization process . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks .

Sensitization of Irradiated Gel Dosimeters

Lithium chloride acts as an excellent sensitizer to the polymerization of irradiated gel dosimeters . The addition of lithium chloride to N-(hydroxymethyl)nonanamide increases the dose-sensitivity of the polymer .

Quality Assurance in Radiotherapy

N-(hydroxymethyl)nonanamide is used in quality assurance in radiotherapy . The polymer gel dosimeters made from this compound are used to verify the dose calculated by treatment planning systems .

properties

IUPAC Name |

N-(hydroxymethyl)nonanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENIKIKWXFRDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325037 |

Source

|

| Record name | N-(hydroxymethyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(hydroxymethyl)nonanamide | |

CAS RN |

130535-83-0 |

Source

|

| Record name | N-(hydroxymethyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)